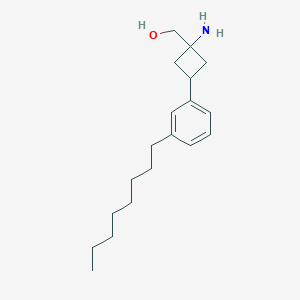
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amination and Hydroxymethylation:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.
Comparaison Avec Des Composés Similaires
[(1S,3S)-1-Amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a cyclopentane ring instead of a cyclobutane ring.
VPC03090-P: A similar compound that also targets sphingosine-1-phosphate receptors.
Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H31NO |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
[1-amino-3-(3-octylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
Clé InChI |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


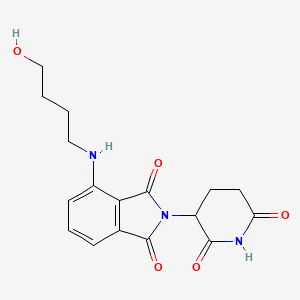
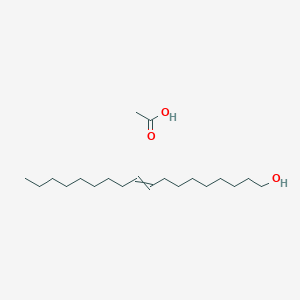
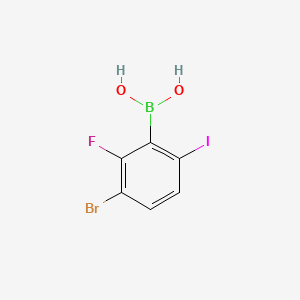
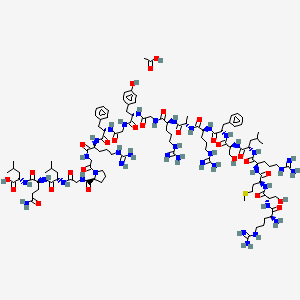
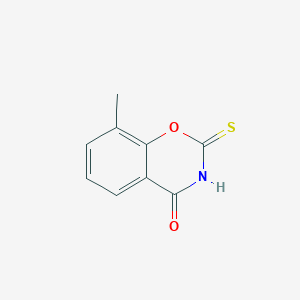

![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
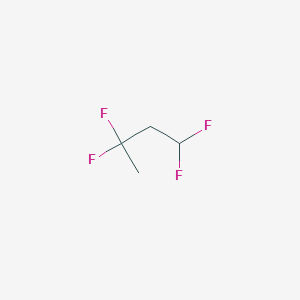
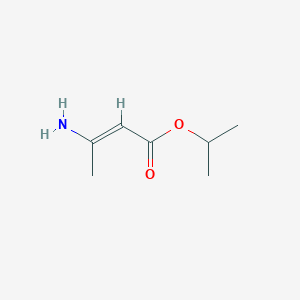
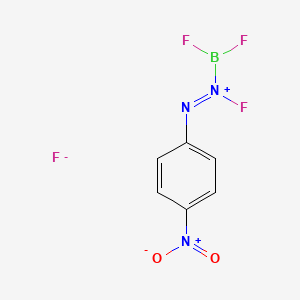
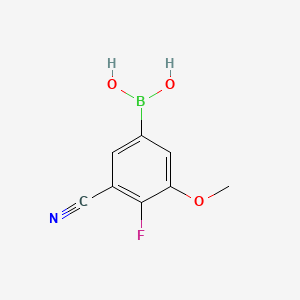
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
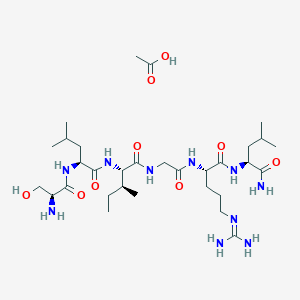
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
